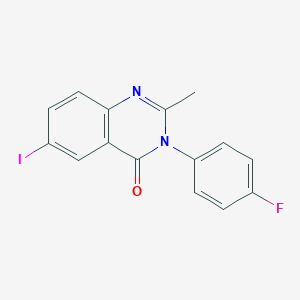
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for researchers due to its potential applications in the treatment of various diseases.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the immune system by affecting the production of cytokines and other immune-related molecules.
生化和生理效应
The biochemical and physiological effects of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune-related molecules.
实验室实验的优点和局限性
The advantages of using 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-. These include further studies on its potential as an anticancer and anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as its potential as a drug candidate for various diseases.
合成方法
The synthesis of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- involves the reaction of 2-methyl-3-(4-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one, which is then iodinated to obtain the final product.
科学研究应用
The potential applications of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
属性
CAS 编号 |
74101-56-7 |
|---|---|
产品名称 |
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- |
分子式 |
C15H10FIN2O |
分子量 |
380.15 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10FIN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |
InChI 键 |
UQWLYXBIJWDXDU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
其他 CAS 编号 |
74101-56-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
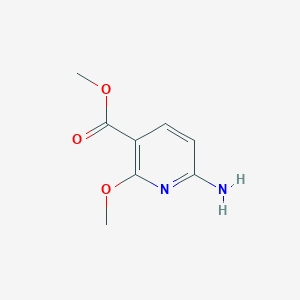
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

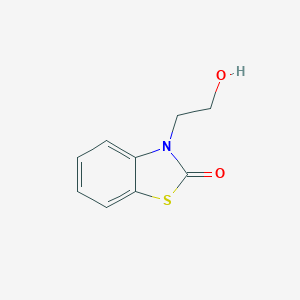
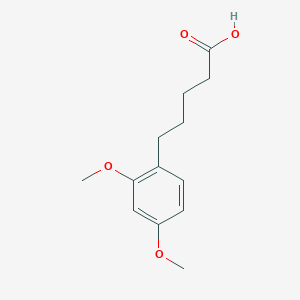
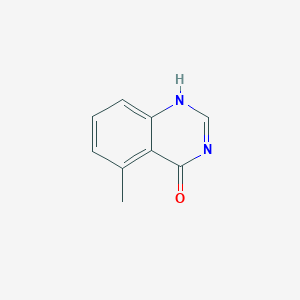
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
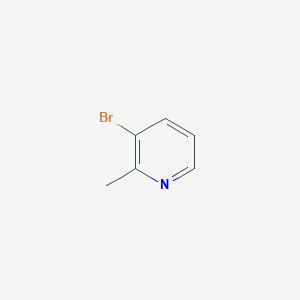
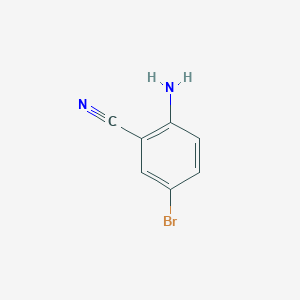
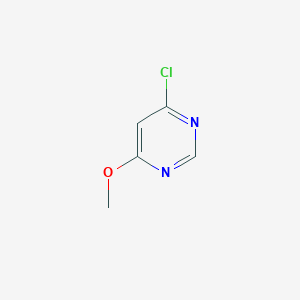
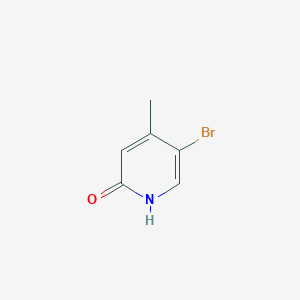
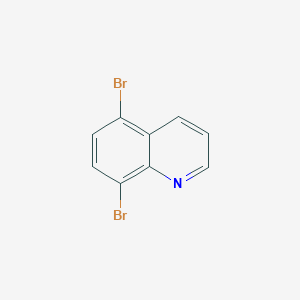
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)